N-(2,4-Difluoro-3-methylphenyl)acetamide
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Overview
Description
N-(2,4-Difluoro-3-methylphenyl)acetamide is an aromatic amide compound with the molecular formula C9H9F2NO It is characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,4-Difluoro-3-methylphenyl)acetamide can be synthesized through the acylation of 2,4-difluoro-3-methylaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the amine group reacting with the acylating agent to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,4-Difluoro-3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Difluoro-3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)acetamide: Similar structure but lacks the methyl group.
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
N-(2,4-Dimethylphenyl)acetamide: Contains two methyl groups instead of fluorine atoms.
Uniqueness: N-(2,4-Difluoro-3-methylphenyl)acetamide is unique due to the combination of fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
76350-71-5 |
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Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9F2NO/c1-5-7(10)3-4-8(9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
PTOARKQUFQBNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)NC(=O)C)F |
Origin of Product |
United States |
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